3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide
Description
3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a benzyloxy group at the third position, a methyl group at the first position, and a carboxamide group at the fourth position of the pyrazole ring
Properties
CAS No. |
1029372-88-0 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the benzyloxy and carboxamide groups. The process may involve the following steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The benzyloxy and carboxamide groups can play a crucial role in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological system and the specific target.
Comparison with Similar Compounds
3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyloxy group.
3-(Methoxy)-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a nitrophenyl group instead of a benzyloxy group.
The uniqueness of this compound lies in the presence of the benzyloxy group, which can impart specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
